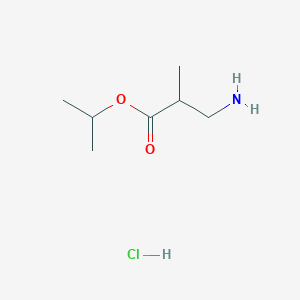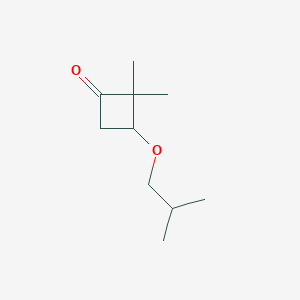
1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Descripción general
Descripción
1-(2,3-Dichlorophenyl)piperazine (also known as 2,3-DCPP) is a chemical compound from the phenylpiperazine family . It is both a precursor in the synthesis of aripiprazole and one of its metabolites .
Synthesis Analysis
While specific synthesis methods for “1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” are not available, 1-(2,3-Dichlorophenyl)piperazine is known to be a precursor in the synthesis of aripiprazole .Molecular Structure Analysis
The molecular structure of 1-(2,3-Dichlorophenyl)piperazine consists of a piperazine ring attached to a 2,3-dichlorophenyl group . The exact molecular structure of “1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” is not available in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2,3-Dichlorophenyl)piperazine include a molecular weight of 267.58 . The exact physical and chemical properties of “1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” are not available in the retrieved data.Aplicaciones Científicas De Investigación
Molecular Rearrangements and Synthesis
- The compound has been involved in studies on molecular rearrangements, specifically in the context of 4-iminomethyl-1,2,3-triazoles. These rearrangements have been utilized for synthesizing 1-alkyl-1,2,3-triazole-4-carbaldehydes from 1-phenyl-1,2,3-triazole-4-carbaldehyde, showing the compound's role in facilitating the synthesis of new chemical entities (L'abbé et al., 1990).
Antimicrobial and Antioxidant Activities
- A series of compounds, including 1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde derivatives, have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some of these compounds have shown broad-spectrum antimicrobial activities and moderate to good antioxidant activities, indicating the potential of these compounds in developing new antimicrobial and antioxidant agents (Bhat et al., 2016).
Antimicrobial Activity of Derivatives
- Derivatives of 1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, specifically (E)-2-[(1-substituted phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-ones, have been synthesized and tested for their antimicrobial activity. These compounds have demonstrated moderate to good activity against various bacterial and fungal organisms, highlighting the compound's relevance in the development of new antimicrobial agents (Swamy et al., 2019).
Structural Analysis and Inhibition Activity
- The crystal structures of derivatives of 1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde have been analyzed, with some compounds showing significant α-glycosidase inhibition activity. These findings suggest potential applications in the development of inhibitors for enzymes relevant in various diseases (Gonzaga et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
1-(2,3-dichlorophenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O/c10-7-2-1-3-8(9(7)11)14-4-6(5-15)12-13-14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODALYNTXJZJHIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1455729.png)

![3-Ethoxyspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1455731.png)
![3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B1455733.png)

![6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid](/img/structure/B1455736.png)





![1-[(3-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine](/img/structure/B1455749.png)

![7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1455751.png)